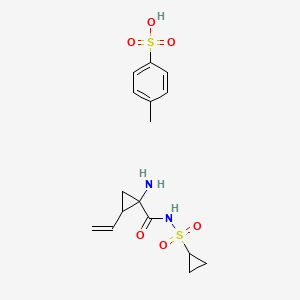![molecular formula C10H10Ru-6 B13399365 [Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
[Ru(eta(5)-C5H5)2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound bis(η⁵-cyclopentadienyl)ruthenium(II) ruthenocene , is an organometallic compound with the formula [Ru(η⁵-C₅H₅)₂]. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl (C₅H₅) ligands. Ruthenocene is a stable, crystalline solid that exhibits interesting chemical and physical properties, making it a subject of extensive research in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ruthenocene can be synthesized through several methods, one of the most common being the reaction of ruthenium trichloride with sodium cyclopentadienide . The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of ruthenium trichloride in a suitable solvent such as tetrahydrofuran (THF).
- Addition of sodium cyclopentadienide to the solution, resulting in the formation of ruthenocene and sodium chloride as a byproduct.
- Purification of the product through recrystallization or sublimation.
Industrial Production Methods
Industrial production of ruthenocene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ruthenocene undergoes various types of chemical reactions, including:
Oxidation: Ruthenocene can be oxidized to form ruthenocene cation ([Ru(η⁵-C₅H₅)₂]⁺) using oxidizing agents such as ferric chloride or silver nitrate.
Reduction: Reduction of ruthenocene is less common but can be achieved using strong reducing agents.
Substitution: Ruthenocene can undergo substitution reactions where one or both cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl₃) or silver nitrate (AgNO₃) in an appropriate solvent.
Reduction: Strong reducing agents such as sodium amalgam.
Substitution: Various ligands such as phosphines or carbonyls under specific conditions.
Major Products Formed
Oxidation: Ruthenocene cation ([Ru(η⁵-C₅H₅)₂]⁺).
Reduction: Reduced ruthenocene species.
Substitution: Ruthenocene derivatives with different ligands.
Scientific Research Applications
Ruthenocene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ruthenocene involves its ability to undergo redox reactions and form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the ruthenium center. In biological systems, ruthenocene and its derivatives can interact with DNA and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ruthenocene is similar to other metallocenes such as ferrocene (Fe(η⁵-C₅H₅)₂) and nickelocene (Ni(η⁵-C₅H₅)₂). it exhibits unique properties due to the presence of ruthenium, which has different electronic and chemical characteristics compared to iron and nickel. Some key differences include:
Ferrocene: More stable and less reactive compared to ruthenocene.
Nickelocene: Less stable and more reactive compared to ruthenocene.
List of Similar Compounds
Ferrocene: (Fe(η⁵-C₅H₅)₂)
Nickelocene: (Ni(η⁵-C₅H₅)₂)
Cobaltocene: (Co(η⁵-C₅H₅)₂)
Properties
Molecular Formula |
C10H10Ru-6 |
|---|---|
Molecular Weight |
231.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;ruthenium |
InChI |
InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI Key |
KRRYFXOQIMANBV-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


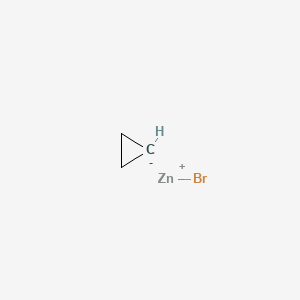
![Pregn-4-ene-3,20-dione, 6-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6alpha,11beta,16alpha)-](/img/structure/B13399289.png)
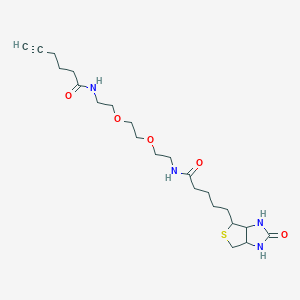
![11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B13399304.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13399320.png)
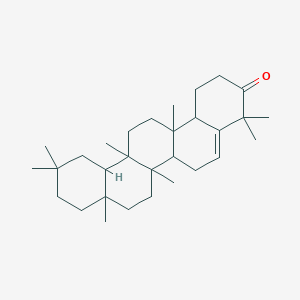

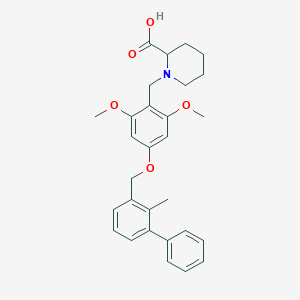
![azane;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13399347.png)
![1,1'-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene](/img/structure/B13399351.png)
![disodium;3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13399353.png)

![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399372.png)
